molecular formula C20H18FNO4S B6335039 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 881673-38-7

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B6335039
M. Wt: 387.4 g/mol
InChI Key: VUPMCZDYPHPTOZ-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (500 mg), sodium hydride (60% in oil, 175 mg) and 4-fluorobenzenesulfonyl chloride (848 mg), a procedure as in Reference Example 4 was performed to give the title compound as a brown oil (yield 270 mg, 32%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step Two
Quantity
848 mg
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[H-].[Na+].[F:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>>[F:20][C:21]1[CH:26]=[CH:25][C:24]([S:27]([N:3]2[C:4]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]2[CH3:1])(=[O:29])=[O:28])=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1NC(=CC1C(=O)OCC)C1=CC=CC=C1
Step Two
Name
Quantity
175 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
848 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)N1C(=C(C=C1C1=CC=CC=C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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